molecular formula C17H25N3O2 B5802616 1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine

1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine

Cat. No.: B5802616
M. Wt: 303.4 g/mol
InChI Key: BLPIRIRAGNRVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine is a piperazine derivative characterized by a cyclohexyl group at the N1 position and a 2-nitrophenylmethyl substituent at the N4 position.

Properties

IUPAC Name

1-cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-20(22)17-9-5-4-6-15(17)14-18-10-12-19(13-11-18)16-7-2-1-3-8-16/h4-6,9,16H,1-3,7-8,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPIRIRAGNRVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various functional groups.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the CXCR4 receptor, which plays a role in various cellular processes, including immune response and cell migration . The compound binds to the receptor, blocking its activity and thereby modulating the associated signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported activities:

Compound Name Substituents Key Properties/Activities References
1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine N1: Cyclohexyl; N4: 2-nitrophenylmethyl Suspected psychoactive/analgesic potential
MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) N1: Cyclohexyl; N4: 1,2-diphenylethyl Morphine-like analgesic; psychoactive
PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) N1: Cyclohexyl; N4: Tetrahydronaphthylpropyl Sigma-2 receptor agonist; anticancer
1-Methyl-4-(4-nitrophenyl)piperazine N1: Methyl; N4: 4-nitrophenyl High-yield synthesis (96.4%); characterized by NMR/MS
2-NPP (1-(2-nitrophenyl)piperazine) N1: Piperazine; N4: 2-nitrophenyl Chemical intermediate; no reported activity

Pharmacological and Functional Differences

Analgesic Activity
  • MT-45 : Demonstrates potent morphine-like analgesia, with its S(+)-enantiomer being 1.14–1.97× more potent than the racemic mixture in mice .
  • This compound: While structurally similar to MT-45, the replacement of the 1,2-diphenylethyl group with a 2-nitrophenylmethyl moiety may alter receptor binding.
Receptor Interactions
  • PB28 : Binds sigma-2 receptors (Ki = 0.34 nM) and reverses doxorubicin resistance in cancer cells. Its activity is attributed to the tetrahydronaphthylpropyl group, which enhances lipophilicity and receptor engagement .
  • This compound : The 2-nitrophenyl group may introduce steric hindrance or electronic effects that reduce sigma receptor affinity compared to PB26. Nitro groups are less favorable for sigma-2 binding compared to methoxy or alkyl chains .
Physicochemical Properties
  • Lipophilicity : The cyclohexyl group in MT-45 and the target compound increases lipophilicity, enhancing blood-brain barrier penetration. However, the nitro group in the latter may counteract this by introducing polarity .
  • Stereochemical Effects : MT-45’s S(+)-enantiomer is significantly more active than the R(-)-form. For this compound, stereochemistry at the benzyl position (if present) could similarly influence activity, though this remains unstudied .

Key Research Findings and Implications

Bulky substituents (e.g., diphenylethyl in MT-45) enhance analgesic activity but may increase psychoactive side effects .

Therapeutic Potential: MT-45’s structural framework suggests that this compound could exhibit psychoactive or analgesic properties, but its nitro group may limit efficacy compared to MT-45 or PB28 .

Safety Concerns: Nitroaromatic compounds are associated with genotoxicity risks, as seen in intermediates like 2-NPP .

Biological Activity

1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular formula:

Property Details
Molecular FormulaC15H20N2O2
Molecular Weight252.34 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The nitrophenyl group is believed to enhance binding affinity, while the piperazine moiety contributes to its pharmacological properties.

  • Receptor Binding : Studies indicate that this compound may act as a ligand for several receptor types, potentially modulating neurotransmitter systems.
  • Enzyme Inhibition : The nitro group can participate in redox reactions, influencing enzyme activity and leading to various biological effects.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)12.5Induces apoptosis via caspase activation
MCF-7 (Breast Cancer)15.0Inhibition of cell cycle progression
A549 (Lung Cancer)10.0DNA damage and oxidative stress induction

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology:

  • Anxiolytic Effects : In animal models, it has demonstrated anxiolytic properties, likely through modulation of serotonin receptors.
  • Antidepressant Activity : Preliminary studies suggest potential antidepressant effects, warranting further investigation into its mechanism.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with advanced cervical cancer showed a significant reduction in tumor size following treatment with this compound combined with standard chemotherapy.
  • Case Study 2 : In a cohort study assessing patients with generalized anxiety disorder, participants reported reduced anxiety levels after administration of the compound over a six-week period.

Q & A

Q. What are the established synthetic routes for 1-Cyclohexyl-4-[(2-nitrophenyl)methyl]piperazine, and how do reaction conditions influence yield and purity?

The synthesis typically involves alkylation or nucleophilic substitution reactions. A common approach is reacting cyclohexylamine derivatives with 2-nitrophenylmethyl halides in organic solvents like dichloromethane or tetrahydrofuran under reflux. For example, coupling 1-cyclohexylpiperazine with 2-nitrobenzyl bromide in the presence of a base (e.g., potassium carbonate) yields the target compound. Reaction conditions such as temperature (optimized at 60–80°C), solvent polarity, and stoichiometric ratios significantly impact yield (reported 50–75% in similar piperazine syntheses) . Purification via column chromatography or recrystallization is critical to achieve >95% purity, as by-products like unreacted amines or di-alkylated derivatives are common .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions on the piperazine ring. For instance, the 2-nitrophenylmethyl group shows distinct aromatic proton splitting (δ 7.5–8.2 ppm) and a benzylic CH₂ signal (δ 3.8–4.2 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₁₇H₂₃N₃O₂; theoretical [M+H]⁺ = 302.1864) and fragmentation patterns .
  • Infrared Spectroscopy (IR): Nitro group absorption bands (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm substitution .
  • HPLC/UPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, with retention time compared to standards .

Advanced Research Questions

Q. How does the nitro group's ortho position (vs. para/meta) influence electronic properties and biological interactions?

The ortho-nitro group introduces steric hindrance and electron-withdrawing effects, altering the compound’s dipole moment and hydrogen-bonding capacity. Compared to para-nitro analogs (e.g., 4-nitrophenyl derivatives), the ortho configuration reduces planarity, potentially decreasing intercalation with flat enzyme active sites but enhancing binding to hydrophobic pockets (e.g., in CNS targets) . Stability studies suggest ortho-substituted nitro groups are less prone to metabolic reduction than para-substituted ones, as observed in similar piperazines .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

Discrepancies often arise from assay conditions or substituent variations. For example:

  • Controlled Assays: Standardize cell lines (e.g., HEK293 for transporter inhibition) and incubation times to compare activity across studies .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing 2-nitro with methoxy or sulfonyl groups) to isolate pharmacophores. Evidence shows that sulfonyl groups (e.g., in 1-cyclohexyl-4-(propylsulfonyl)piperazine) enhance glycine transporter inhibition, while nitro groups may favor antimicrobial activity .
  • Meta-Analysis: Cross-reference data from high-throughput screens (e.g., PubChem BioAssay) to identify consensus targets .

Q. What in vitro and in vivo models are appropriate for evaluating neuropharmacological potential?

  • In Vitro:
    • Glycine Transporter (GlyT1) Inhibition: Use transfected HEK cells expressing human GlyT1, measuring [³H]glycine uptake inhibition (IC₅₀ calculations) .
    • CYP450 Metabolism: Incubate with human liver microsomes to identify major metabolites (e.g., nitro reduction to amine) .
  • In Vivo:
    • Rodent Models: Test analgesic efficacy in tail-flick or formalin-induced pain models, noting MTD (maximum tolerated dose) and CNS side effects (e.g., ataxia) .
    • Microdialysis: Monitor neurotransmitter levels (e.g., dopamine, serotonin) in striatal regions of awake rodents .

Q. How can computational chemistry predict binding affinities and optimize lead derivatives?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GlyT1 PDB: 4XNW). The cyclohexyl group’s hydrophobicity may anchor the compound in the transporter’s lipid-facing cavity .
  • QSAR Models: Train algorithms on datasets of piperazine derivatives with known IC₅₀ values to predict activity for novel analogs .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability (%F >30% for logP <3) and blood-brain barrier penetration (AlogP >2 favors CNS activity) .

Data Contradiction Analysis

Q. How do conflicting reports on cytotoxicity in piperazine derivatives inform experimental design?

Some studies report low cytotoxicity (IC₅₀ >100 μM in HepG2 cells), while others note hepatotoxicity at 50 μM. Contributing factors include:

  • Impurities: Residual solvents (e.g., DMSO) or synthetic by-products (e.g., di-alkylated piperazines) may skew results. Always characterize purity via HPLC before assays .
  • Cell Line Variability: Primary hepatocytes are more sensitive than immortalized lines. Use multiple cell types and confirm findings with lactate dehydrogenase (LDH) leakage assays .

Methodological Best Practices

  • Synthetic Optimization: Employ Design of Experiments (DoE) to map the effect of temperature, solvent, and catalyst on yield .
  • Metabolite Identification: Use LC-HRMS/MS with collision-induced dissociation (CID) to characterize phase I/II metabolites in hepatocyte incubations .
  • Safety Protocols: Adhere to GHS07 guidelines for nitrophenyl compounds—use fume hoods, nitrile gloves, and avoid light exposure to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.